Cas no 84138-73-8 (5-(4-Chlorophenoxy)methyl-1,3,4-thiadiazol-2-amine)
5-(4-Chlorophenoxy)methyl-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine
- 1,3,4-Thiadiazol-2-amine, 5-[(4-chlorophenoxy)methyl]-
- 5-(4-Chloro-phenoxymethyl)-[1,3,4]thiadiazol-2-yl-amine
- 5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
- EN300-252313
- CBMicro_022189
- [1,3,4]Thiadiazol-2-ylamine, 5-(4-chlorophenoxymethyl)-
- Z274764492
- SR-01000400622
- DTXSID10353675
- MFCD01043767
- AS-38458
- BIM-0022246.P001
- 2-amino-5-(p-chlorophenoxymethyl)-1,3,4-thiadiazol
- JHSPMGLZUKMLBE-UHFFFAOYSA-N
- SCHEMBL3727157
- WAY-217397
- Oprea1_128503
- CCG-9331
- Oprea1_311455
- AKOS000104114
- CS-0242584
- FT-0762150
- 84138-73-8
- SR-01000400622-1
- 5-(4-Chlorophenoxy)methyl-1,3,4-thiadiazol-2-amine
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- MDL: MFCD01043767
- Inchi: 1S/C9H8ClN3OS/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)
- InChI Key: JHSPMGLZUKMLBE-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OCC1=NN=C(N)S1
Computed Properties
- Exact Mass: 241.0076608g/mol
- Monoisotopic Mass: 241.0076608g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 89.3Ų
Experimental Properties
- Density: 1.471±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 204-205 ºC (tetrahydrofuran )
- Solubility: Almost insoluble (0.094 g/l) (25 º C),
5-(4-Chlorophenoxy)methyl-1,3,4-thiadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059007441-5g |
5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine |
84138-73-8 | 95% | 5g |
$616.42 | 2023-08-31 | |
| TRC | C613450-25mg |
5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine |
84138-73-8 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C613450-50mg |
5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine |
84138-73-8 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C613450-250mg |
5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine |
84138-73-8 | 250mg |
$ 275.00 | 2022-06-06 | ||
| A2B Chem LLC | AC32463-2.5g |
5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine |
84138-73-8 | 95% | 2.5g |
$543.00 | 2024-04-19 | |
| A2B Chem LLC | AC32463-5g |
5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine |
84138-73-8 | 95% | 5g |
$1019.00 | 2024-04-19 | |
| A2B Chem LLC | AC32463-10g |
5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine |
84138-73-8 | 95% | 10g |
$1614.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313254-50mg |
5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine |
84138-73-8 | 95+% | 50mg |
¥1229.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313254-100mg |
5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine |
84138-73-8 | 95+% | 100mg |
¥1555.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313254-250mg |
5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine |
84138-73-8 | 95+% | 250mg |
¥2433.00 | 2024-07-28 |
5-(4-Chlorophenoxy)methyl-1,3,4-thiadiazol-2-amine Suppliers
5-(4-Chlorophenoxy)methyl-1,3,4-thiadiazol-2-amine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 5-(4-Chlorophenoxy)methyl-1,3,4-thiadiazol-2-amine
5-(4-Chlorophenoxy)methyl-1,3,4-thiadiazol-2-amine: A Comprehensive Overview
5-(4-Chlorophenoxy)methyl-1,3,4-thiadiazol-2-amine is a chemical compound with the CAS number 84138-73-8. This compound belongs to the class of thiadiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing sulfur and nitrogen atoms. The structure of this compound is characterized by a thiadiazole ring substituted with a chlorophenoxy methyl group, making it a derivative of 1,3,4-thiadiazole.
The synthesis of 5-(4-Chlorophenoxy)methyl-1,3,4-thiadiazol-2-amine involves a series of chemical reactions that typically start with the preparation of the thiadiazole core. This is often achieved through the cyclization of an appropriate diamine and carbon disulfide or other sulfur-containing reagents. The substitution at the 5-position with a chlorophenoxy methyl group is then carried out using standard nucleophilic aromatic substitution or coupling reactions. The exact synthetic pathway may vary depending on the starting materials and reaction conditions used.
One of the key features of this compound is its biological activity, which has been studied in various contexts. Recent research has focused on its potential as a bioactive molecule in medicinal chemistry. For instance, studies have explored its ability to inhibit certain enzymes or modulate cellular pathways, which could be relevant for drug development. The presence of the chlorophenoxy group is particularly interesting as it may confer additional pharmacological properties due to its electron-withdrawing nature and potential for hydrogen bonding.
In terms of applications, 5-(4-Chlorophenoxy)methyl-1,3,4-thiadiazol-2-amine has shown promise in several areas. One notable application is in the field of antimicrobial agents, where it has demonstrated activity against various bacterial and fungal strains. This makes it a potential candidate for developing new antibiotics or antifungal drugs. Additionally, its ability to act as a scavenger for reactive oxygen species (ROS) has been investigated, suggesting its potential role in protecting cells from oxidative stress-related damage.
Recent advancements in computational chemistry have also contributed to our understanding of this compound's properties. Molecular docking studies have revealed that 5-(4-Chlorophenoxy)methyl-1,3,4-thiadiazol-2-amine can bind effectively to certain protein targets, such as kinases or receptors. These findings highlight its potential as a lead compound for drug design. Furthermore, studies on its metabolism and pharmacokinetics have provided insights into its stability and bioavailability, which are critical factors for drug development.
The structural versatility of this compound also allows for further modifications to enhance its properties. For example, substituting the chlorine atom in the chlorophenoxy group with other electron-withdrawing or donating groups could lead to derivatives with improved activity or selectivity. Such modifications could be explored through combinatorial chemistry approaches or high-throughput screening.
In conclusion, 5-(4-Chlorophenoxy)methyl-1,3,4-thiadiazol-2-amine (CAS No: 84138-73-8) is a versatile compound with significant potential in medicinal chemistry and related fields. Its unique structure and biological activity make it an interesting target for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action for this compound, it holds promise for contributing to advancements in drug discovery and therapeutic development.
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